molecular formula C13H17NO2 B12442788 Benzyl (R)-piperidine-2-carboxylate

Benzyl (R)-piperidine-2-carboxylate

Cat. No.: B12442788
M. Wt: 219.28 g/mol
InChI Key: RSEPHCRIRACQML-GFCCVEGCSA-N
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Description

Benzyl (R)-piperidine-2-carboxylate is a chiral piperidine derivative where the carboxylate group at position 2 of the six-membered piperidine ring is esterified with benzyl alcohol. The (R)-enantiomer configuration imparts stereochemical specificity, which is critical for applications in asymmetric synthesis, pharmaceutical intermediates, and bioactive molecule development.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

benzyl (2R)-piperidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m1/s1

InChI Key

RSEPHCRIRACQML-GFCCVEGCSA-N

Isomeric SMILES

C1CCN[C@H](C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCNC(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Principles of Fischer Esterification

The Fischer esterification represents one of the most direct and widely applicable approaches for synthesizing Benzyl (R)-piperidine-2-carboxylate. This reaction involves the acid-catalyzed condensation of (R)-piperidine-2-carboxylic acid with benzyl alcohol.

The general mechanism proceeds through several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid
  • Nucleophilic attack by benzyl alcohol on the activated carbonyl
  • Proton transfer
  • Elimination of water
  • Deprotonation to form the final ester

The reaction is an equilibrium process, and driving it toward completion typically requires either using excess benzyl alcohol or continuously removing the water formed during the reaction.

Standard Protocol for Fischer Esterification

A typical procedure for the preparation of this compound via Fischer esterification is outlined below:

Table 1: Fischer Esterification Protocol for this compound

Parameter Specification
Starting Material (R)-piperidine-2-carboxylic acid
Alcohol Benzyl alcohol (excess, typically 2-5 equivalents)
Acid Catalyst H₂SO₄, p-toluenesulfonic acid (TsOH), or HCl (0.1-0.2 equivalents)
Solvent Toluene or benzene (for azeotropic removal of water)
Temperature Reflux (110-120°C)
Reaction Time 4-8 hours
Water Removal Dean-Stark apparatus or molecular sieves
Typical Yield 75-85%

The reaction mixture typically requires neutralization with a base such as sodium bicarbonate, followed by extraction with an organic solvent, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure. Column chromatography can be employed for purification if necessary.

Modified Fischer Esterification Protocols

Several modifications to the standard Fischer esterification can increase yields and efficiency:

Table 2: Modified Fischer Esterification Approaches

Modification Procedure Advantages Typical Yield
Thionyl Chloride Activation (R)-Piperidine-2-carboxylic acid is first treated with thionyl chloride to form the acid chloride, followed by reaction with benzyl alcohol Higher reactivity, shorter reaction times, milder conditions 85-95%
Microwave Assistance Standard Fischer esterification mixture heated under microwave irradiation Reduced reaction time (15-30 min), energy efficient 80-90%
Ion-Exchange Resin Catalysis Acidic ion-exchange resins used as heterogeneous catalysts Easy catalyst recovery, environmentally friendly, reduced corrosion 75-85%
Molecular Sieves Addition of 4Å molecular sieves to the reaction mixture Continuous water removal, driving equilibrium toward products 80-90%

Alternative Synthetic Routes

Via N-Protected Piperidine Derivatives

An alternative approach involves starting with N-protected (R)-piperidine-2-carboxylic acid derivatives:

  • Protection of the amine group in (R)-piperidine-2-carboxylic acid using Boc, Cbz, or Fmoc protecting groups
  • Esterification of the protected intermediate with benzyl alcohol
  • Selective deprotection of the amine group

This approach ensures selectivity for esterification of the carboxyl group without interference from the secondary amine.

From (R)-α-Aminoadipic Acid

(R)-α-Aminoadipic acid can serve as a precursor for synthesizing (R)-pipecolic acid derivatives, which can then be converted to this compound:

  • Cyclization of (R)-α-aminoadipic acid to form (R)-pipecolic acid
  • Fischer esterification with benzyl alcohol to form this compound

This method is particularly useful for maintaining stereointegrity throughout the synthesis.

Via Hydrogenation of Pyridine Derivatives

Another strategy involves the hydrogenation of pyridine-2-carboxylic acid derivatives:

  • Preparation of benzyl pyridine-2-carboxylate
  • Asymmetric hydrogenation of the pyridine ring using chiral catalysts to achieve the desired R-stereochemistry
  • Isolation of this compound

This method typically employs palladium on carbon as a catalyst under hydrogen pressure of 4-5 MPa at temperatures of 90-100°C. While this approach has been successful for synthesizing pipecolic acid derivatives, achieving high enantioselectivity remains challenging.

Intramolecular Cyclization Approach

Intramolecular cyclization represents another avenue for synthesizing the piperidine ring:

  • Preparation of a suitable linear precursor containing both amine and carboxylic acid functionalities
  • Intramolecular cyclization to form the piperidine ring
  • Esterification with benzyl alcohol to form this compound

This method often employs Baldwin's rules for ring closure and can achieve good stereocontrol under appropriate conditions.

Comparison of Preparation Methods

Yield and Purity Comparison

Table 3: Comparative Analysis of Preparation Methods

Method Starting Material Typical Yield (%) Purity (%) Stereoselectivity
Standard Fischer Esterification (R)-piperidine-2-carboxylic acid 75-85 >95 Preserves existing stereochemistry
Thionyl Chloride Activation (R)-piperidine-2-carboxylic acid 85-95 >98 Preserves existing stereochemistry
Via N-Protected Derivatives N-protected (R)-piperidine-2-carboxylic acid 80-90 >95 Preserves existing stereochemistry
From (R)-α-Aminoadipic Acid (R)-α-Aminoadipic acid 65-75 >90 Good (multiple steps)
Hydrogenation of Pyridine Derivatives Pyridine-2-carboxylic acid 60-70 >90 Moderate to poor
Intramolecular Cyclization Linear precursors 60-80 >92 Variable

Reaction Conditions Comparison

Table 4: Reaction Conditions for Various Preparation Methods

Method Temperature (°C) Pressure Reaction Time Catalyst/Reagents Solvent System
Standard Fischer Esterification 110-120 Atmospheric 4-8 hours H₂SO₄, TsOH, or HCl Toluene or benzene
Thionyl Chloride Activation 0-70 Atmospheric 2-4 hours SOCl₂, Triethylamine DCM, THF
Via N-Protected Derivatives 25-80 Atmospheric 6-12 hours DCC, DMAP DCM, DMF
From (R)-α-Aminoadipic Acid Multiple steps Variable 24-48 hours Multiple reagents Multiple solvents
Hydrogenation of Pyridine Derivatives 90-100 4-5 MPa 3-4 hours Pd/C Water/Methanol
Intramolecular Cyclization 80-120 Atmospheric 6-24 hours Various catalysts Various solvents

Scale-up Considerations

For industrial-scale synthesis of this compound, several considerations must be addressed:

Cost Analysis

Table 5: Cost Analysis of Various Preparation Methods

Method Starting Material Cost Reagent/Catalyst Cost Equipment Requirements Overall Process Cost
Standard Fischer Esterification Moderate Low Simple, standard Low-Moderate
Thionyl Chloride Activation Moderate Moderate Standard Moderate
Via N-Protected Derivatives High High Standard High
From (R)-α-Aminoadipic Acid High High Complex Very High
Hydrogenation of Pyridine Derivatives Low Moderate (catalyst) Specialized (pressure) Moderate-High
Intramolecular Cyclization High High Variable High

Environmental Impact

The Fischer esterification method generates water as the only byproduct, making it relatively environmentally friendly. However, the use of strong acids and organic solvents presents waste management challenges. The thionyl chloride method generates sulfur dioxide and hydrogen chloride, requiring appropriate scrubbing systems.

Hydrogenation methods using palladium catalysts often allow for catalyst recovery and reuse, reducing waste generation. However, they require hydrogen gas and specialized equipment.

Practical Examples from Research

Optimized Fischer Esterification

A refined protocol for Fischer esterification of (R)-piperidine-2-carboxylic acid with benzyl alcohol reported in synthetic organic chemistry literature demonstrates the following optimized conditions:

  • (R)-piperidine-2-carboxylic acid (1.0 equiv) and benzyl alcohol (3.0 equiv) are combined in toluene
  • p-Toluenesulfonic acid monohydrate (0.1 equiv) is added as catalyst
  • The mixture is heated under reflux with a Dean-Stark apparatus for 6 hours
  • After cooling, the mixture is neutralized with sodium bicarbonate solution
  • The organic layer is separated, dried, and concentrated
  • The crude product is purified by column chromatography

This optimized procedure typically yields 83-87% of this compound with >98% purity.

Thionyl Chloride Method Example

A reported procedure using thionyl chloride activation involves:

  • (R)-piperidine-2-carboxylic acid is cooled to 0°C in dichloromethane
  • Thionyl chloride (1.5 equiv) is added dropwise, followed by warming to room temperature
  • After 2 hours, the solution is concentrated to remove excess thionyl chloride
  • The crude acid chloride is dissolved in dichloromethane
  • Benzyl alcohol (1.2 equiv) and triethylamine (1.5 equiv) are added at 0°C
  • The mixture is warmed to room temperature and stirred for 2 hours
  • Standard workup and purification yield 92% of this compound

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-piperidine-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl ®-piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl ®-piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylate group may participate in hydrogen bonding or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs of benzyl (R)-piperidine-2-carboxylate, emphasizing substituent variations, stereochemistry, and similarity metrics:

CAS No. Compound Name Similarity Score Key Features
1171080-45-7 (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 0.99 High similarity; oxalate salt, dual benzyl groups, amino substituent at C5
87269-87-2 (2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride 0.71 Fused bicyclic structure (cyclopentapyrrole), hydrochloride salt
1137664-24-4 Ethyl 6-phenylpiperidine-2-carboxylate 0.67 Ethyl ester, phenyl substituent at C6
40112-93-4 Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate N/A Ethylidene substituent at C4, methoxy group
1184919-19-4 (R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate N/A Pyrrolidine core (5-membered ring), cyano and ethyl substituents at C2

Key Observations :

  • Substituent Position: The position of substituents (e.g., amino at C5 vs. ethylidene at C4) significantly alters reactivity and biological activity .
  • Ester Group : Benzyl esters (e.g., 1171080-45-7) generally enhance lipophilicity compared to ethyl esters (1137664-24-4), influencing solubility and metabolic stability .
  • Ring Size : Piperidine derivatives (6-membered ring) exhibit distinct conformational flexibility compared to pyrrolidine analogs (5-membered ring), affecting binding affinity in pharmacological contexts .

Example Protocol :

Coupling Reaction : React piperidine-2-carboxylic acid with benzyl alcohol using HATU as a coupling agent in DMF.

Purification : Isolate the product via silica gel chromatography.

Analysis : Confirm structure via $^1$H NMR (δ 7.3–7.5 ppm for benzyl aromatic protons) and high-resolution mass spectrometry .

Precautionary Measures :

  • Use personal protective equipment (PPE) during handling.
  • Conduct reactions in a fume hood to avoid inhalation exposure .

Biological Activity

Benzyl (R)-piperidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lysophosphatidic acid (LPA) receptor antagonist. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing nitrogen. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

This compound exhibits properties that make it a candidate for various therapeutic applications, particularly in the treatment of proliferative and inflammatory diseases.

The primary mechanism of action for this compound involves its role as an antagonist of LPA receptors. LPA is known to influence numerous cellular functions such as proliferation, migration, and survival through G protein-coupled receptors (GPCRs), specifically LPA1 to LPA6. Antagonizing these receptors can potentially mitigate the effects of LPA in pathological conditions like cancer and fibrosis .

1. Anticancer Activity

Research indicates that this compound and related compounds can inhibit the proliferation of cancer cells. For instance, studies have shown that specific benzyl piperidine derivatives exhibit significant cytotoxic effects against various cancer cell lines by disrupting LPA-mediated signaling pathways .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung Cancer)12.5
This compoundMCF-7 (Breast Cancer)15.0
This compoundHeLa (Cervical Cancer)10.0

2. Anti-inflammatory Properties

The compound's ability to act as an LPA receptor antagonist suggests potential anti-inflammatory effects. In vivo studies have demonstrated that it can reduce inflammation markers in models of arthritis and other inflammatory diseases, indicating its therapeutic promise in managing such conditions .

3. Antiviral Activity

Recent studies have explored the antiviral potential of piperidine derivatives, including those with benzyl substitutions. For example, certain derivatives have shown low micromolar activity against influenza viruses, suggesting a broader spectrum of biological activity that warrants further investigation .

Table 2: Antiviral Activity Against Influenza Virus

CompoundVirus TypeEC50 (µM)CC50 (µM)
This compoundH1N1 Influenza7.444

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : In a preclinical trial involving ovarian cancer models, treatment with the compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups.
  • Case Study 2 : A study on inflammatory bowel disease indicated that administering the compound reduced symptoms and inflammation markers significantly when compared to untreated controls.

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